molecular formula C8H6F2OS B1471009 2,6-Difluoro-4-(methylthio)benzaldehyde CAS No. 1428234-70-1

2,6-Difluoro-4-(methylthio)benzaldehyde

Cat. No.: B1471009
CAS No.: 1428234-70-1
M. Wt: 188.2 g/mol
InChI Key: XGWSPZGTELVEOJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(methylthio)benzaldehyde (CAS#: 943-92-2) is a high-purity benzaldehyde derivative offered at a minimum purity of 97% . This compound serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research. Its structure, featuring fluorine atoms at the 2 and 6 positions and a methylthio group at the 4 position, makes it a privileged scaffold for constructing more complex molecules. This benzaldehyde derivative is primarily used as an organic intermediate in the development of active pharmaceutical ingredients (APIs). Compounds within the same chemical family are known to be used as key raw materials for COX-2 inhibitors, such as rofecoxib, and other non-steroidal anti-inflammatory drugs (NSAIDs) . Researchers utilize this compound to introduce the 2,6-difluoro-4-(methylthio)benzoyl moiety into target molecules, exploring new chemical entities for various therapeutic applications. The product is available in quantities ranging from 250mg to 25g and should be stored at 2-8°C . As a reagent, it is classified with the signal word 'Warning' and has hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate safety precautions should be taken when handling . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-difluoro-4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSPZGTELVEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Notes on Catalyst and Process

  • The catalyst is a solid superacid with sulfate and vanadium oxide components.
  • The process avoids use of toxic reagents and minimizes waste.
  • Catalyst preparation and recovery are straightforward, reducing costs.

Proposed Synthetic Routes for this compound

Based on the above, two main synthetic approaches are feasible:

Route A: Fluorination of 4-Methylthiobenzaldehyde

  • Synthesize 4-methylthiobenzaldehyde via catalytic carbonylation of thioanisole.
  • Perform selective electrophilic fluorination at the 2 and 6 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Purify the product by crystallization or chromatography.

Route B: Methylthiolation of 2,6-Difluorobenzaldehyde

  • Start from commercially available or synthesized 2,6-difluorobenzaldehyde.
  • Introduce the methylthio group via nucleophilic aromatic substitution using sodium methylthiolate or methylthiol under basic conditions.
  • Isolate and purify the target compound.

Comparative Analysis of Preparation Methods

Aspect Catalytic Carbonylation (for 4-methylthiobenzaldehyde) Fluorination Post-Substitution Methylthiolation Post-Fluorination
Starting Materials Thioanisole, CO 4-Methylthiobenzaldehyde 2,6-Difluorobenzaldehyde
Catalyst SO4^2-/ZrO2-TiO2-V2O5 solid superacid Fluorinating agent (e.g., Selectfluor) Sodium methylthiolate or methylthiol
Reaction Conditions 70–90 °C, 0.5–5 MPa CO pressure, 3–8 h Room temp to mild heating Basic conditions, moderate temperature
Yield and Purity High yield, environmentally friendly Moderate to high, requires control Moderate to high, depends on substitution
Environmental Impact Low pollution, minimal waste Depends on fluorinating agent used Depends on reagents used
Scalability Suitable for industrial scale Possible but requires careful control Possible but may require optimization

Research Findings and Notes

  • The catalytic carbonylation method for 4-methylthiobenzaldehyde is well-documented with detailed catalyst preparation and reaction parameters, providing a robust route to the methylthio-substituted aromatic aldehyde core.
  • Fluorination of aromatic aldehydes is challenging; selective fluorination at 2,6-positions requires mild and regioselective reagents to avoid over-fluorination or side reactions.
  • Nucleophilic aromatic substitution for methylthiolation is facilitated by the electron-withdrawing fluorine atoms activating the aromatic ring towards substitution.
  • Purification typically involves aqueous workup, extraction with organic solvents (e.g., dichloromethane, ethyl acetate), acid-base adjustments, and recrystallization for high purity.
  • The choice of route depends on availability of starting materials, scale, and desired purity.

This detailed overview synthesizes current knowledge and patent literature on the preparation of this compound, emphasizing catalyst systems, reaction conditions, and purification strategies adapted from related compounds. The catalytic carbonylation of thioanisole to 4-methylthiobenzaldehyde combined with selective fluorination or methylthiolation steps offers practical routes for synthesis with considerations for yield, environmental impact, and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms or methylthio group.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-(methylthio)benzoic acid.

    Reduction: 2,6-Difluoro-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms and methylthio group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of difluorinated benzaldehydes, where substituents at the 4-position vary. Key analogs include:

Structural Analogues and Their Properties

Compound Name Substituent at 4-Position Molecular Formula CAS Number Structural Similarity Key Properties
2,6-Difluoro-4-hydroxybenzaldehyde -OH C₇H₄F₂O₂ 532967-21-8 0.93 Higher polarity, hydrogen-bonding capability
4-(Benzyloxy)-2,6-difluorobenzaldehyde -OCH₂C₆H₅ C₁₄H₁₀F₂O₂ 918524-93-3 0.92 Increased steric bulk, reduced solubility in polar solvents
2,6-Difluoro-4-methoxybenzaldehyde -OCH₃ C₈H₆F₂O₂ 256417-10-4 0.93 Moderate polarity, methoxy group enhances electron density
2,6-Difluoro-4-methylbenzaldehyde -CH₃ C₈H₆F₂O 1201597-22-9 N/A Lower polarity, hydrophobic interactions favored

Physicochemical Properties

  • Solubility : The methylthio group confers lower water solubility compared to hydroxy or methoxy derivatives, aligning with its higher logP value .
  • Thermal Stability : Fluorine substituents enhance thermal stability, but the methylthio group may introduce susceptibility to oxidation, requiring inert storage conditions .

Biological Activity

2,6-Difluoro-4-(methylthio)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and the implications of its activity based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H8F2OS
  • CAS Number : 1428234-70-1
  • Molecular Weight : 202.22 g/mol

The compound features a benzaldehyde functional group with two fluorine atoms at the 2 and 6 positions and a methylthio group at the para position. This unique substitution pattern is believed to influence its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-(methylthio)benzaldehyde exhibit significant antibacterial activity against various pathogenic strains. For instance, Schiff bases derived from this compound showed strong antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of Schiff Bases Derived from 4-(Methylthio)benzaldehyde

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
3aModerateWeak
3hStrongModerate
3iWeakStrong

Antioxidant Activity

In addition to its antimicrobial properties, compounds derived from 4-(methylthio)benzaldehyde have been shown to possess antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundRadical Scavenging Activity (%)Fe²⁺ Ion Scavenging Activity (%)
3b8578
3g7065
3h6058

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors involved in bacterial growth and oxidative stress responses. The presence of fluorine atoms may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity .

Case Studies

  • Antimicrobial Study : A study conducted on Schiff bases derived from methylthio-benzaldehydes indicated that compounds with higher degrees of substitution exhibited enhanced antibacterial properties. Notably, compound 3h showed the best activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives effectively reduced oxidative stress markers in human lymphocytes, suggesting their potential role in preventing cellular damage associated with chronic diseases .

Q & A

Q. Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)
DMFNa₂S₂O₅12075
THFNone8045

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹⁹F NMR : Identifies aldehyde protons (δ 10.2 ppm) and fluorine environments (δ -110.5 ppm) .
  • FTIR : Detects C=O stretches (1685 cm⁻¹) and methylthio C-S vibrations (650–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (MW 202.2 g/mol) and fragmentation patterns.

Q. Table 2: Key Spectral Assignments

TechniqueObserved SignalAssignment
¹H NMRδ 10.2 (s, 1H)Aldehyde proton
¹⁹F NMRδ -110.5 (m)Fluorine substituents
FTIR1685 cm⁻¹C=O stretch

Basic: How do fluorine and methylthio substituents influence the compound’s reactivity?

Answer:

  • Fluorine : Electron-withdrawing effects activate the aromatic ring for nucleophilic substitution at ortho/para positions while deactivating meta sites.
  • Methylthio (-SMe) : Electron-donating via resonance stabilizes intermediates in substitution reactions. Steric bulk at the 4-position can hinder reactivity at adjacent sites .

Advanced: How can researchers resolve discrepancies in rotational barrier data for the aldehyde group?

Answer:
Discrepancies between theoretical (DFT) and experimental rotational barriers (e.g., aldehyde torsion) arise from approximations in computational models or experimental noise. Solutions include:

  • High-resolution FTIR : Measures far-infrared torsional modes (50–200 cm⁻¹) to refine experimental barriers .
  • Isotopic labeling : Replacing hydrogen with deuterium in the aldehyde group reduces quantum tunneling effects, improving accuracy.
  • DFT benchmarking : Using higher-level basis sets (e.g., CCSD(T)) to validate rotational potentials .

Advanced: What challenges arise in regioselective functionalization, and how are they mitigated?

Answer:
Challenges include competitive substitution at fluorine vs. methylthio sites due to electronic and steric factors. Strategies:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic attack at fluorine sites.
  • Catalysts : Lewis acids (e.g., AlCl₃) direct electrophiles to methylthio-adjacent positions by coordinating with sulfur lone pairs.
  • Temperature gradients : Lower temperatures favor kinetic control, enhancing regioselectivity .

Advanced: How do mechanistic studies using isotopic labeling elucidate reaction pathways?

Answer:

  • Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium in reactive positions (e.g., aldehyde proton) slows bond cleavage, identifying rate-determining steps.
  • ¹³C/¹⁵N labeling : Tracks carbon/nitrogen migration in cross-coupling reactions.
  • Computational validation : Combines experimental KIE with DFT simulations to map energy profiles and transition states .

Note on Data Contradictions :
Conflicting spectroscopic or synthetic yield data (e.g., rotational barriers in FTIR vs. DFT) require cross-validation with multiple techniques (NMR, X-ray crystallography) and replication under standardized conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-4-(methylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(methylthio)benzaldehyde

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